Home > Products > Screening Compounds P2981 > N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide - 823208-21-5

N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Catalog Number: EVT-2864642
CAS Number: 823208-21-5
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Minocycline

    Compound Description: Minocycline is a tetracycline antibiotic known for its anti-inflammatory and neuroprotective properties. Research suggests Minocycline promotes neurogenesis after intracerebral hemorrhage (ICH) by inducing microglial polarization towards the M2 neurotrophic phenotype. This phenotype is associated with the secretion of Brain-Derived Neurotrophic Factor (BDNF), which contributes to neuroprotection and neurogenesis. []

    Compound Description: ANA 12 is a selective antagonist of the TrkB receptor, a receptor for BDNF. In studies investigating the neuroprotective effects of Minocycline after ICH, ANA 12 was used to block the TrkB/BDNF pathway. This blockage reversed the beneficial effects of Minocycline, suggesting the TrkB/BDNF pathway is crucial for Minocycline's neuroprotective action. []

N-[2-(5-hydroxy-1H-indol-3-yl) ethyl]-2-oxopiperidine-3-carboxamide (HIOC)

    Compound Description: HIOC acts as a TrkB receptor agonist, activating the BDNF signaling pathway. Studies demonstrated that HIOC mimicked Minocycline's effects, enhancing neurogenesis after ICH, further supporting the involvement of the TrkB/BDNF pathway in the neuroprotective process. []

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

    Compound Description: These compounds are members of the N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide family. Research indicates that variations in the para-substituent on the benzene ring influence the dihedral angle between the phenyl and indole rings, impacting steric interactions within the molecule. These structural nuances are crucial for understanding the structure-activity relationships of indole-based compounds, particularly their potential as antipsychotic drugs. []

p-bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

    Compound Description: This compound, another member of the N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide series, further emphasizes the significance of substituent effects on molecular conformation. The study highlights the impact of different substituents on the benzene ring, in this case, a bromine atom, on the dihedral angle between the phenyl and indole rings. This structural information is valuable for understanding how substitutions on the indole scaffold can influence pharmacological properties. []

N-(1H-indol-7-yl)methanesulfonamide

    Compound Description: This molecule serves as a crucial intermediate in synthesizing indole-based modulators of steroid hormone nuclear receptors. Its reactivity and ability to be further derivatized make it a valuable building block for developing compounds with potential therapeutic applications. []

2-arylidene-3-indolinone compounds

    Compound Description: This class of compounds is derived from the hydrolysis of aryl amines and has applications in oxidative hair dyes. []

N-(7-indolyl)benzene-sulfonamides

    Compound Description: This family of compounds exhibits potential as antitumor agents, specifically as cell cycle inhibitors. Their biological activity showcases the potential of indole derivatives in developing new cancer therapies. []

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea (L-365,260)

    Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist. Studies have demonstrated that L-365,260 potentiates the antinociceptive effects of enkephalin-based analgesics, suggesting a role for CCK B receptors in pain modulation. []

    Compound Description: PD-134,308 is another selective CCK B antagonist. Similar to L-365,260, PD-134,308 has been shown to enhance the antinociceptive effects of enkephalins, suggesting a potential therapeutic strategy for pain management. []

N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2- (4-chlorophenyl)ethyl)]glycine (RB 211)

    Compound Description: RB 211, a CCK B antagonist, further strengthens the evidence for the involvement of the CCK system in pain perception. Like other CCK B antagonists, RB 211 has been found to potentiate the antinociceptive effects of enkephalins, indicating its potential in pain management strategies. []

    Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes. It effectively increases the availability of endogenous enkephalins, leading to antinociceptive effects. []

(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

    Compound Description: As the enantiomer of PD-128,907, PD-128,908 offers insights into the stereospecificity of dopamine receptor interactions. Understanding the distinct pharmacological profiles of enantiomers is crucial in drug development, as they can exhibit different potencies and affinities for their targets. []

    Compound Description: Quinelorane is another dopamine D2/D3 agonist with a higher affinity for D3 receptors. It plays a crucial role in understanding the pharmacological differences between D2 and D3 receptor activation. []

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

    Compound Description: Pramipexole, a dopamine D2/D3 agonist with preferential binding to D3 receptors, is used clinically to treat Parkinson’s disease and restless legs syndrome. It helps to restore dopamine levels in the brain, alleviating motor and sensory symptoms associated with these conditions. []

7-OH-DPAT [(±)-7-hydroxy-2-dipropylaminotetralin HBr]

Quinpirole [trans-(-)-(4aR)-4,4a,5,6,7,8, 8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl]

    Compound Description: A dopamine D2/D3 agonist, Quinpirole exhibits a higher affinity for D2 receptors. Its pharmacological profile contributes to a better understanding of the roles of D2 receptors in various physiological functions and neurological disorders. []

Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl) ergotaman-3′,6′-18-trione methanesulfonate]

    Compound Description: Bromocriptine, an ergot alkaloid, acts as a dopamine agonist with a broader spectrum of activity, interacting with both D1 and D2 receptor families. It is clinically used to treat conditions like Parkinson’s disease, hyperprolactinemia, and acromegaly. []

Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl]

    Compound Description: Apomorphine is a non-selective dopamine agonist, activating both D1 and D2 receptor families. It is clinically used to treat Parkinson’s disease, primarily to manage motor fluctuations and episodes of immobility (off periods). []

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L-741,626)

    Compound Description: L-741,626 acts as a potent and selective dopamine D3 receptor antagonist. Its high selectivity for D3 over D2 receptors makes it a valuable pharmacological tool for dissecting the roles of these receptor subtypes in various behaviors and physiological processes. []

Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl)

    Compound Description: Haloperidol is a typical antipsychotic drug that primarily acts as an antagonist of dopamine D2 receptors. It is widely used to treat schizophrenia and other psychotic disorders. []

Nafadotride (N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphtha-lenecarboxamide)

    Compound Description: Nafadotride is a dopamine D2/D3 antagonist with preferential affinity for D3 receptors. Its pharmacological profile makes it useful for studying the distinct roles of D3 receptors in various physiological and behavioral processes. []

U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate)

    Compound Description: U99194 functions as a dopamine D2/D3 antagonist, displaying a preference for D3 receptors. It serves as a valuable pharmacological tool for investigating the role of D3 receptors in various physiological and behavioral processes. []

SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide)

    Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist, providing a valuable tool for dissecting the specific roles of D3 receptors in various biological processes, including those related to cognition, reward, and motor function. []

PG01037 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl)

    Compound Description: PG01037 is another selective dopamine D3 receptor antagonist, offering a valuable tool for studying the role of D3 receptors in various physiological and behavioral processes. []

Physostigmine [(3aS)-cis-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol methylcarbamate hemisulfate]

    Compound Description: Physostigmine is an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the synaptic cleft. This action leads to increased acetylcholine levels and enhanced cholinergic neurotransmission. []

N-[3-(trifluoromethyl)phenyl]piperazine HCl

    Compound Description: This compound is a selective serotonin 5-HT1B receptor agonist, used in research to investigate the role of 5-HT1B receptors in various physiological and behavioral processes. []

N1-acetyl-5-methoxykynuramine (AMK)

    Compound Description: AMK is a metabolite of melatonin, known for its antioxidant properties. It is formed through the enzymatic action of arylformamidase on N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). []

N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)

    Compound Description: AFMK is another metabolite of melatonin, known for its potent antioxidant activity. It is formed from melatonin through a series of enzymatic reactions. []

6-hydroxymelatonin (6-HMEL)

    Compound Description: 6-HMEL is a major metabolite of melatonin, generated through the enzymatic activity of cytochrome P450 enzymes. It is primarily considered a detoxification product of melatonin, although its specific biological activities are still under investigation. []

N-[2-(5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (2-OMEL)

    Compound Description: 2-OMEL is a metabolite of melatonin, produced through a distinct metabolic pathway. Its formation and presence in urine suggest the existence of alternative routes for melatonin metabolism, contributing to a more complete understanding of its pharmacokinetics. []

Cyclic 3-hydroxymelatonin (3-HMEL)

    Compound Description: 3-HMEL is a minor metabolite of melatonin. Its detection, albeit at lower levels compared to other metabolites, provides insights into the complex metabolic fate of melatonin in vivo. []

Properties

CAS Number

823208-21-5

Product Name

N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Molecular Formula

C18H16FN3O2

Molecular Weight

325.343

InChI

InChI=1S/C18H16FN3O2/c19-13-4-3-5-14(10-13)22-18(24)17(23)20-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H,22,24)

InChI Key

MHDSXIYRZHBDGN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.